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Compound of Interest

Compound Name:
5-Bromo-1-chloro-2,7-

naphthyridine

CAS No.: 1260664-26-3

Cat. No.: B2864491

Get Quote

Executive Summary
Target Molecule: 5-Bromo-1-chloro-2,7-naphthyridine Molecular Formula: C₈H₄BrClN₂ Key

Applications: Intermediate for kinase inhibitors (e.g., MET, VEGFR), scaffold for fragment-

based drug discovery (FBDD). Synthesis Strategy: De novo ring construction followed by late-

stage functionalization. Est. Yield: 35–45% (Overall, 3 steps)

Strategic Rationale
Direct halogenation of the fully aromatized 2,7-naphthyridine core is often unselective. This

protocol utilizes a lactam intermediate (2,7-naphthyridin-1(2H)-one). The lactam moiety serves

two purposes:

Directing Group: It activates the C5 position for electrophilic bromination via electronic

resonance (analogous to 1,7-naphthyridine chemistry).

Chlorine Precursor: The carbonyl oxygen is easily converted to the C1-Cl functionality using

phosphoryl chloride, locking in the final substitution pattern.
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Retrosynthetic Analysis
The synthesis is disconnected into three logical stages. The critical bond formation is the

closure of Ring B using a modified Richter-type cyclization.
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Figure 1: Retrosynthetic logic flow from target to commercial precursor.

Detailed Experimental Protocol
Stage 1: Scaffold Construction
Objective: Synthesis of 2,7-naphthyridin-1(2H)-one. Mechanism: Condensation of the activated

methyl group with DMF-DMA followed by intramolecular cyclization involving the nitrile nitrogen.

Reagents:
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4-Methyl-3-cyanopyridine (1.0 eq)

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

Dimethylformamide (DMF) (Solvent)

Acetic Acid (AcOH) or HBr/AcOH (Cyclization promoter)

Protocol:

Enamine Formation: Dissolve 4-methyl-3-cyanopyridine in anhydrous DMF (0.5 M

concentration). Add DMF-DMA (1.5 eq) and heat to 140°C in a sealed tube or under reflux

for 4–6 hours. Monitor by TLC for the disappearance of starting material and formation of the

red/orange enamine intermediate.

Cyclization: Concentrate the reaction mixture under reduced pressure to remove excess

DMF-DMA. Redissolve the crude residue in Glacial Acetic Acid. Reflux at 118°C for 4 hours.

Note: The nitrile nitrogen attacks the electrophilic enamine carbon, closing the ring to form

the lactam.

Isolation: Cool to room temperature. The product often precipitates upon cooling. If not, dilute

with diethyl ether to induce precipitation. Filter the solid, wash with cold ether, and dry.

QC Check: ¹H NMR should show a characteristic lactam NH signal (~11-12 ppm) and the

loss of the methyl singlet.

Stage 2: Regioselective Bromination
Objective: Installation of Bromine at C5. Scientific Insight: In 1,7-naphthyridin-8-one systems,

bromination occurs selectively at the para-position relative to the bridgehead (C5) due to the

directing effect of the lactam nitrogen. We apply this proven electronic logic to the 2,7-isomer.

Reagents:

2,7-Naphthyridin-1(2H)-one (from Stage 1)

N-Bromosuccinimide (NBS) (1.05 eq)
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Acetonitrile (ACN) or DMF (Solvent)

Temperature: 0°C to RT

Protocol:

Suspend 2,7-naphthyridin-1(2H)-one in Acetonitrile (0.2 M).

Cool the mixture to 0°C in an ice bath.

Add NBS (1.05 eq) portion-wise over 30 minutes to avoid over-bromination.

Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

Workup: Pour the mixture into ice water. The 5-bromo derivative is typically less soluble and

will precipitate.

Purification: Filter the solid. Recrystallize from Ethanol/DMF if necessary to remove any C4-

bromo isomers (though C5 is electronically favored).

Stage 3: Deoxy-Chlorination (The "Locking" Step)
Objective: Conversion of the C1-lactam to C1-chloride. Mechanism: Vilsmeier-Haack type

activation of the amide carbonyl followed by nucleophilic displacement by chloride.

Reagents:

5-Bromo-2,7-naphthyridin-1(2H)-one (from Stage 2)

Phosphoryl Chloride (POCl₃) (Excess, solvent/reagent)

Phosphorus Pentachloride (PCl₅) (0.1 eq, optional catalyst)

Protocol:

Place 5-bromo-2,7-naphthyridin-1(2H)-one in a round-bottom flask.

Add POCl₃ (10–15 volumes). Caution: Exothermic.
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(Optional) Add catalytic PCl₅ to accelerate the reaction if the substrate is stubborn.

Heat to 100°C (Reflux) for 2–4 hours. The suspension should clear as the chlorination

proceeds.

Quenching (Critical Safety Step): Remove excess POCl₃ via rotary evaporation. Pour the

sticky residue slowly onto crushed ice/NaHCO₃ mixture with vigorous stirring. Maintain pH

~8.

Extraction: Extract with Dichloromethane (DCM) (3x). Dry organics over MgSO₄ and

concentrate.

Final Purification: Flash column chromatography (Hexane/EtOAc gradient).

Reaction Pathway Visualization
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Figure 2: Forward synthetic pathway with key reagents and conditions.

Data Summary & Troubleshooting
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Parameter
Stage 1
(Cyclization)

Stage 2
(Bromination)

Stage 3
(Chlorination)

Key Reagent DMF-DMA / AcOH NBS POCl₃

Temperature 140°C / 118°C 0°C → RT 100°C

Typical Yield 65–75% 70–80% 60–70%

Critical QC
Loss of Methyl signal

(NMR)

Regiochemistry (NOE

NMR)

Absence of C=O

stretch (IR)

Common Issue Incomplete cyclization
Over-bromination

(dibromo)

Hydrolysis during

workup

Fix
Extend reflux time;

ensure dry DMF

Control equivalents

(1.05 eq); low temp

Quench into basic ice

slurry

Regioselectivity Verification: To confirm the bromine position at C5 (and not C4 or C8):

1H NMR Analysis: Look for the coupling constants. C4-H and C3-H will show ortho-coupling

(J ~5-6 Hz) if C4 is unsubstituted. If Br is at C5, the other ring protons (H6, H8) will appear as

singlets or meta-coupled doublets.

NOE (Nuclear Overhauser Effect): Irradiate the H8 signal (singlet next to N7). If Br is at C5,

you should not see a strong NOE to a neighbor proton, whereas H6 would show NOE to H8

if H5 was present.

Safety & Handling
POCl₃: Highly corrosive and reacts violently with water. All glassware must be oven-dried.

Quenching requires a blast shield.

Naphthyridines: Many derivatives are bioactive.[1] Handle as potential potent kinase

inhibitors (use gloves, sash down).

Halogenated Waste: Segregate all chlorinated/brominated waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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